1-Ethenyl-3-fluoro-2-methylbenzene
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Overview
Description
1-Ethenyl-3-fluoro-2-methylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a vinyl group (ethenyl) attached to a benzene ring that also contains a fluorine atom and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethenyl-3-fluoro-2-methylbenzene can be synthesized through several methods, including:
Friedel-Crafts Acylation: This method involves the acylation of benzene derivatives followed by a reduction step. For instance, a Friedel-Crafts acylation can be performed using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Electrophilic Aromatic Substitution: This method involves the substitution of hydrogen atoms on the benzene ring with electrophiles.
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Ethenyl-3-fluoro-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds or carboxylic acids.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group or reduce other functional groups present on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Major Products Formed:
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of ethyl-substituted benzene derivatives.
Substitution: Formation of halogenated, nitrated, or alkylated benzene derivatives.
Scientific Research Applications
1-Ethenyl-3-fluoro-2-methylbenzene has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Ethenyl-3-fluoro-2-methylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound’s vinyl group and fluorine atom can influence its reactivity and interaction with other molecules. The formation of benzenonium intermediates and subsequent proton removal are key steps in its chemical reactions .
Comparison with Similar Compounds
- 1-Ethenyl-2-fluoro-3-methylbenzene
- 1-Ethenyl-4-fluoro-2-methylbenzene
- 1-Ethenyl-3-chloro-2-methylbenzene
Comparison: 1-Ethenyl-3-fluoro-2-methylbenzene is unique due to the specific positioning of the fluorine and methyl groups on the benzene ring. This positioning can significantly affect its chemical reactivity and physical properties compared to similar compounds. For instance, the presence of a fluorine atom in the meta position relative to the vinyl group can influence the compound’s electron density and steric effects, making it distinct from its ortho- or para-substituted analogs .
Properties
IUPAC Name |
1-ethenyl-3-fluoro-2-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F/c1-3-8-5-4-6-9(10)7(8)2/h3-6H,1H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYWCXHHZJXLHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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